Cas no 10408-52-3 (2-(4-ethylphenyl)-2-hydroxyacetic acid)

2-(4-Ethylphenyl)-2-hydroxyacetic acid is a substituted phenylglycolic acid derivative characterized by the presence of an ethyl group at the para position of the phenyl ring and a hydroxyl group adjacent to the carboxylic acid functionality. This structural configuration imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of fine chemicals and pharmaceuticals. The compound's hydroxyl and carboxyl groups offer versatile sites for further functionalization, enabling applications in chiral synthesis or as a building block for bioactive molecules. Its crystalline form ensures stability and ease of handling, while its well-defined structure allows for precise control in synthetic pathways.
2-(4-ethylphenyl)-2-hydroxyacetic acid structure
10408-52-3 structure
Product Name:2-(4-ethylphenyl)-2-hydroxyacetic acid
CAS No:10408-52-3
MF:C10H12O3
MW:180.200483322144
CID:233048
PubChem ID:277665
Update Time:2025-05-28

2-(4-ethylphenyl)-2-hydroxyacetic acid Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid,4-ethyl-a-hydroxy-
    • 2-(4-ethylphenyl)-2-hydroxyacetic acid
    • (+-)-Hydroxy-(4-aethyl-phenyl)-essigsaeure
    • (4-ethylphenyl)(hydroxy)acetic acid
    • 4-Aethyl-mandelsaeure
    • 4-ethyl-mandelic acid
    • AC1L5MFL
    • AC1Q5SRY
    • AR-1A5803
    • CTK4A2666
    • KST-1A0417
    • NSC126598
    • p-Aethyl-mandelsaeure
    • p-Aethylphenylglyoxylsaeure
    • p-Ethylmandelsaeure
    • p-Ethyl-mandelsaeure
    • NSC-126598
    • 10408-52-3
    • EN300-1229088
    • CS-0296617
    • SCHEMBL11476703
    • DTXSID00298864
    • BS-12639
    • AKOS005265480
    • F83542
    • acetic acid, 2-(4-ethylphenyl)-2-hydroxy-
    • Inchi: 1S/C10H12O3/c1-2-7-3-5-8(6-4-7)9(11)10(12)13/h3-6,9,11H,2H2,1H3,(H,12,13)
    • InChI Key: PLHZACRKKPHOIT-UHFFFAOYSA-N
    • SMILES: OC(C(=O)O)C1C=CC(=CC=1)CC

Computed Properties

  • Exact Mass: 180.07866
  • Monoisotopic Mass: 180.078644241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 171
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 57.5Ų

Experimental Properties

  • PSA: 57.53

2-(4-ethylphenyl)-2-hydroxyacetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
BS-12639-0.5G
(4-ethylphenyl)(hydroxy)acetic acid
10408-52-3 >95%
0.5g
£250.00 2025-02-08
Key Organics Ltd
BS-12639-1G
(4-ethylphenyl)(hydroxy)acetic acid
10408-52-3 >95%
1g
£691.00 2023-09-08
Key Organics Ltd
BS-12639-5G
(4-ethylphenyl)(hydroxy)acetic acid
10408-52-3 >95%
5g
£843.00 2025-02-08
Key Organics Ltd
BS-12639-10G
(4-ethylphenyl)(hydroxy)acetic acid
10408-52-3 >95%
10g
£1124.00 2025-02-08
Enamine
EN300-1229088-0.05g
2-(4-ethylphenyl)-2-hydroxyacetic acid
10408-52-3
0.05g
$827.0 2023-06-08
Enamine
EN300-1229088-0.1g
2-(4-ethylphenyl)-2-hydroxyacetic acid
10408-52-3
0.1g
$867.0 2023-06-08
Enamine
EN300-1229088-0.25g
2-(4-ethylphenyl)-2-hydroxyacetic acid
10408-52-3
0.25g
$906.0 2023-06-08
Enamine
EN300-1229088-0.5g
2-(4-ethylphenyl)-2-hydroxyacetic acid
10408-52-3
0.5g
$946.0 2023-06-08
Enamine
EN300-1229088-1.0g
2-(4-ethylphenyl)-2-hydroxyacetic acid
10408-52-3
1g
$986.0 2023-06-08
Enamine
EN300-1229088-2.5g
2-(4-ethylphenyl)-2-hydroxyacetic acid
10408-52-3
2.5g
$1931.0 2023-06-08
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